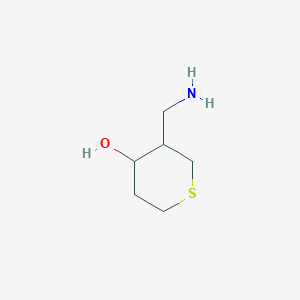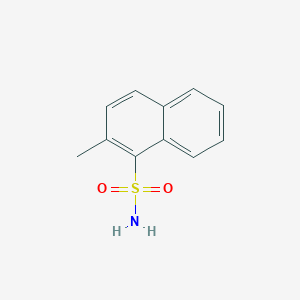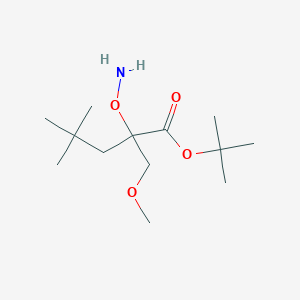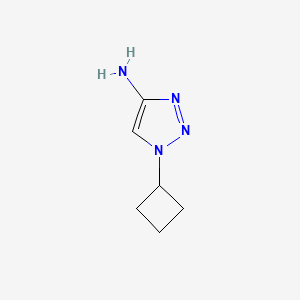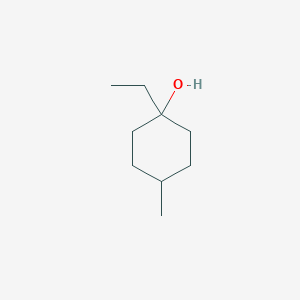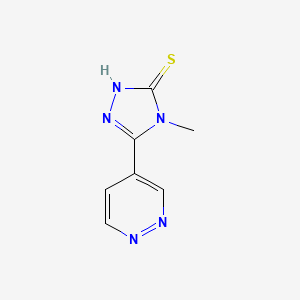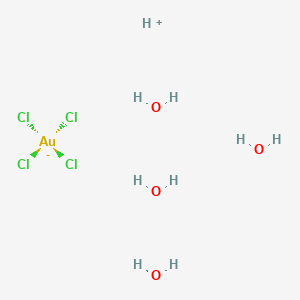
Hydrogentetrachloroaurate(III)tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogentetrachloroaurate(III)tetrahydrate, also known as gold(III) chloride tetrahydrate, is an inorganic compound with the chemical formula HAuCl4·4H2O. It is a yellow crystalline solid that is highly soluble in water and other polar solvents. This compound is widely used in various scientific and industrial applications due to its unique chemical properties and reactivity .
Preparation Methods
Hydrogentetrachloroaurate(III)tetrahydrate can be synthesized through several methods. One common method involves dissolving metallic gold in aqua regia, a mixture of concentrated nitric acid and hydrochloric acid. The resulting solution is then evaporated to yield this compound crystals . Industrial production often involves similar processes but on a larger scale, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Hydrogentetrachloroaurate(III)tetrahydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to metallic gold using reducing agents such as sodium borohydride or ascorbic acid.
Oxidation: Although less common, it can undergo oxidation reactions under specific conditions.
Scientific Research Applications
Hydrogentetrachloroaurate(III)tetrahydrate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of hydrogentetrachloroaurate(III)tetrahydrate primarily involves its reduction to metallic gold. In biological systems, gold nanoparticles can interact with cellular components, leading to various effects such as oxidative stress, disruption of cellular membranes, and interference with cellular signaling pathways . These interactions are being explored for their potential therapeutic applications .
Comparison with Similar Compounds
Hydrogentetrachloroaurate(III)tetrahydrate can be compared with other gold compounds such as:
Gold(III) chloride trihydrate (HAuCl4·3H2O): Similar in composition but with one less water molecule, affecting its solubility and reactivity.
Tetrachloroauric(III) acid (HAuCl4): The anhydrous form of this compound, used in similar applications but with different handling and storage requirements.
This compound is unique due to its high solubility and ease of handling, making it a preferred choice for many applications .
Properties
Molecular Formula |
AuCl4H9O4 |
|---|---|
Molecular Weight |
411.8 g/mol |
IUPAC Name |
hydron;tetrachlorogold(1-);tetrahydrate |
InChI |
InChI=1S/Au.4ClH.4H2O/h;4*1H;4*1H2/q+3;;;;;;;;/p-3 |
InChI Key |
WCWCUPRJZURESW-UHFFFAOYSA-K |
Canonical SMILES |
[H+].O.O.O.O.Cl[Au-](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13179281.png)
![1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13179293.png)
![Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate](/img/structure/B13179299.png)
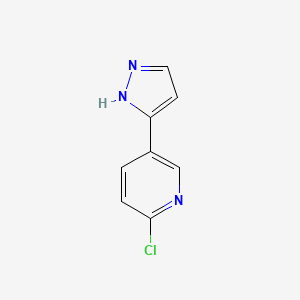
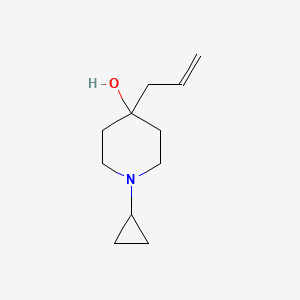
![3-[(3-Aminopropyl)sulfanyl]propanamide](/img/structure/B13179316.png)
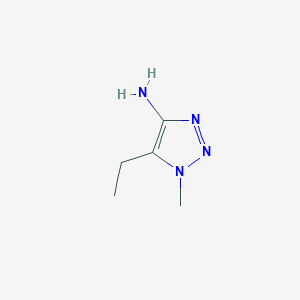
![methyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B13179327.png)
